molecular formula C11H11NO B8583444 3-Methylindole-1-acetaldehyde

3-Methylindole-1-acetaldehyde

Cat. No. B8583444
M. Wt: 173.21 g/mol
InChI Key: ZWPBJYMPRDQYBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methylindole-1-acetaldehyde is a useful research compound. Its molecular formula is C11H11NO and its molecular weight is 173.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Methylindole-1-acetaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methylindole-1-acetaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Methylindole-1-acetaldehyde

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

2-(3-methylindol-1-yl)acetaldehyde

InChI

InChI=1S/C11H11NO/c1-9-8-12(6-7-13)11-5-3-2-4-10(9)11/h2-5,7-8H,6H2,1H3

InChI Key

ZWPBJYMPRDQYBN-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C2=CC=CC=C12)CC=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

N,N-dicyclohexylcarbodiimide (9.0 g) is added to a cooled, stirred solution of 3-methylindole-1-ethanol (3.0 g) in 30 ml of dimethyl sulfoxide-benzene (2:1) containing trifluoroacetic acid (0.6 ml) and pyridine (1.12 ml). The reaction is stirred at room temperature under nitrogen for 5 hours. The reaction mixture is now diluted with 300 ml of ether, followed by the dropwise addition of a solution of oxalic acid (3.78 g) in 11 ml of methanol. After 30 minutes, water (300 ml) is added and the insoluble material is collected. The organic phase is washed with water (2X), 5% aqueous sodium bicarbonate (2 X) and water (2X). After drying (MgSO4) the organic phase is evaporated to yield 3-methylindole-1-acetaldehyde. The latter compound is then converted to its corresponding gem-dithiol with hydrogen sulfide and reduced with lithium aluminium hydride according to the method of T. L. Cairns et al., J. Amer. Chem. Soc., 74, 3982 (1952), to yield the title compound, γ maxCHCl3 2570 cm-1.
[Compound]
Name
N,N-dicyclohexylcarbodiimide
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Name
dimethyl sulfoxide benzene
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
0.6 mL
Type
reactant
Reaction Step Three
Quantity
1.12 mL
Type
reactant
Reaction Step Three
Quantity
3.78 g
Type
reactant
Reaction Step Four
Quantity
11 mL
Type
solvent
Reaction Step Four
Name
Quantity
300 mL
Type
solvent
Reaction Step Five
Name
Quantity
300 mL
Type
solvent
Reaction Step Six

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